2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
The compound 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide typically involves a multi-step process. The initial step often includes the formation of the pyrido[2,3-d]pyrimidine core, which is achieved through a cyclization reaction. Ethyl 3-aminocrotonate can be condensed with formamide to yield the pyrimidine intermediate. Subsequent methylation and ethoxylation reactions introduce the 5-ethoxy and 1-methyl substituents, respectively. The final step involves the acylation of the resulting intermediate with N-(3-fluorophenyl)acetyl chloride, under mild conditions, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. This might involve the use of continuous flow reactors, automated synthesizers, and high-throughput screening methods to fine-tune reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Can be performed using reagents like potassium permanganate or hydrogen peroxide under controlled conditions. Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride. Substitution: Various electrophilic and nucleophilic reagents can induce substitution reactions on the fluorophenyl or ethoxy groups.
Major Products
Oxidation of the ethoxy group might yield corresponding aldehydes or carboxylic acids Reduction typically affects the carbonyl groups, leading to hydroxyl derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules, and as a probe for studying reaction mechanisms.
Biology: : Applied in assays to investigate enzyme interactions and cellular responses.
Medicine: : Potential use as a pharmacophore for designing new therapeutic agents targeting specific enzymes or receptors.
Industry: : Employed in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind selectively to these targets, modulating their activity. Pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or activation of signal transduction pathways.
Comparison with Similar Compounds
Compared to similar compounds, 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. Similar compounds might include derivatives with different substituents on the pyrido[2,3-d]pyrimidine core or variations in the fluorophenyl group.
Similar compounds:
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-chlorophenyl)acetamide
Each of these compounds might exhibit different properties and reactivity based on the specific substituents present, making them useful for a variety of applications in research and industry.
Properties
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4/c1-3-27-13-7-8-20-16-15(13)17(25)23(18(26)22(16)2)10-14(24)21-12-6-4-5-11(19)9-12/h4-9H,3,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETJHSDGMWARTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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